molecular formula C22H39NO B11968487 Benzenamine, 3-(hexadecyloxy)- CAS No. 1632-33-3

Benzenamine, 3-(hexadecyloxy)-

Cat. No.: B11968487
CAS No.: 1632-33-3
M. Wt: 333.6 g/mol
InChI Key: UQQKQXGXSVISCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(hexadecyloxy)- typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of Benzenamine, 3-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(hexadecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3-(hexadecyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 3-(hexadecyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzenamine, 3-(hexadecyloxy)- can be compared with other similar compounds such as:

    Benzenamine, 4-(hexadecyloxy)-: Similar structure but with the hexadecyloxy group at the para position.

    Benzenamine, 3-(dodecyloxy)-: Similar structure but with a shorter alkoxy chain.

    Benzenamine, 3-(octadecyloxy)-: Similar structure but with a longer alkoxy chain.

These compounds share similar chemical properties but differ in their physical properties and specific applications due to the variation in the alkoxy chain length.

Properties

CAS No.

1632-33-3

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

3-hexadecoxyaniline

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3

InChI Key

UQQKQXGXSVISCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

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